3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-methyl-3-nitrophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline as the primary starting material.
Formation of Intermediate: The intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is prepared by reacting 2-methyl-3-nitroaniline with triethyl orthoformate in the presence of p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-(2-Methyl-3-aminophenyl)-1H-1,2,4-triazol-5-amine.
Substitution: Various substituted triazole derivatives.
Oxidation: 3-(2-Carboxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine.
Scientific Research Applications
3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenol: A related compound with a similar nitrophenyl group but lacking the triazole ring.
N-(2-Methyl-3-nitrophenyl)acetamide: Another related compound with an acetamide group instead of the triazole ring.
Uniqueness
3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the nitrophenyl and triazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
502686-26-2 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(2-methyl-3-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9N5O2/c1-5-6(8-11-9(10)13-12-8)3-2-4-7(5)14(15)16/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
PRMLZOOZDCNNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NN2)N |
Origin of Product |
United States |
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